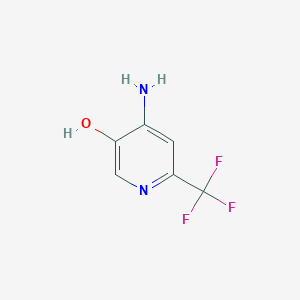

4-Amino-6-(trifluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

4-amino-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-3(10)4(12)2-11-5/h1-2,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDNVZAJIZHVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643140-20-8 | |

| Record name | 4-amino-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Amino 6 Trifluoromethyl Pyridin 3 Ol

De Novo Synthesis Pathways for the Pyridinol Core of the Compound

While general methods for constructing trifluoromethylated pyridine (B92270) rings exist, such as the cyclocondensation of trifluoromethyl-containing building blocks, a specific pathway leading to the 4-amino-3-hydroxy-6-(trifluoromethyl) substitution pattern has not been identified. Crafting a scientifically accurate section on this topic would necessitate concrete examples from the literature, which are currently unavailable.

Synthetic Transformations from Existing Pyridine Frameworks

Similarly, while functional group interconversions, amination, and hydroxylation of halogenated pyridines are common strategies, their application to a suitable precursor to yield 4-Amino-6-(trifluoromethyl)pyridin-3-ol with the correct regiochemistry is not documented. Providing a detailed and reliable account for this section is therefore not possible.

Without a basis in published, peer-reviewed scientific literature or patents for the synthesis of this specific compound, any attempt to write the requested article would be speculative and would not meet the required standards of accuracy and reliability.

Advancements in Green Chemical Synthesis for the Compound

Due to the lack of a published synthesis for this compound, there are no specific reports on green chemical synthesis advancements for this particular compound. However, the broader field of pyridine synthesis has seen significant progress in developing more environmentally friendly methods. nih.govresearchgate.netresearchgate.net These "green" approaches often focus on:

One-Pot, Multicomponent Reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product, reducing the number of steps, solvent waste, and energy consumption. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of organocatalysts and nanocatalysts. researchgate.netbohrium.com

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and often improve yields compared to conventional heating. nih.govresearchgate.net

While these principles are applicable to the synthesis of pyridine derivatives in general, their specific application to the synthesis of this compound has not been documented.

Comparative Analysis of Synthetic Efficiency and Yields

A comparative analysis of synthetic efficiency and yields for this compound cannot be provided as there are no published synthetic routes with reported yield data. For related compounds, the efficiency and yield can vary significantly depending on the chosen synthetic strategy, the scale of the reaction, and the purification methods employed. A hypothetical comparison would require experimental data from different validated synthetic pathways.

Stereochemical Considerations in Synthetic Route Design

The molecule this compound is achiral and does not have any stereocenters. Therefore, there are no stereochemical considerations in its synthetic route design. The synthesis would focus on achieving the correct regiochemistry of the substituents on the pyridine ring rather than controlling stereochemistry.

Elucidation of Reaction Mechanisms and Kinetic Profiles for 4 Amino 6 Trifluoromethyl Pyridin 3 Ol

Investigating Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 4-Amino-6-(trifluoromethyl)pyridin-3-ol towards aromatic substitution is complex, influenced by the competing electronic effects of its substituents.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is significantly intensified by the potent electron-withdrawing trifluoromethyl (-CF3) group. nih.govmdpi.comnih.gov Conversely, the amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. In this molecule, the C5 position is ortho to the amino group and para to the hydroxyl group, making it the most likely site for electrophilic attack. However, the overwhelming deactivating effect of the -CF3 group and the pyridine nitrogen generally makes electrophilic substitution challenging, often requiring harsh reaction conditions. Protonation of the ring nitrogen under acidic conditions, common for SEAr reactions like nitration or sulfonation, further deactivates the ring, making substitution nearly impossible. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the -CF3 group, makes it susceptible to nucleophilic attack. nih.govyoutube.com Halopyridines, for instance, readily undergo SNAr. youtube.com While the title compound does not possess a typical leaving group like a halogen, the principles of SNAr are relevant to its potential reactions. The positions most activated for nucleophilic attack are C2 and C6, which are ortho and para to the ring nitrogen. The presence of the powerful -CF3 group at C6 further enhances the electrophilicity of this position. Intramolecular nucleophilic aromatic substitution has been observed in related trifluoromethyl-pyridine derivatives. nih.gov Reactions of similar compounds, such as 3-halo-4-aminopyridines, can proceed via intramolecular nucleophilic aromatic substitution. nih.gov

| Reaction Type | Influence of Pyridine Ring | Influence of -CF3 Group | Influence of -NH2 and -OH Groups | Predicted Outcome |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating | Strongly Deactivating | Strongly Activating (Directing to C5) | Reaction is difficult, likely requires harsh conditions. Substitution, if it occurs, is favored at the C5 position. |

| Nucleophilic Aromatic Substitution | Activating | Strongly Activating (Especially at C2/C6) | Deactivating | The ring is highly activated for nucleophilic attack, particularly at positions ortho and para to the nitrogen. |

Mechanistic Pathways of Functional Group Transformations

The amino and hydroxyl groups are the primary sites for functional group transformations.

Amine Reactivity : The amino group at the C4 position behaves as a typical aromatic amine. It is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The nucleophilicity of the amine is somewhat reduced by the electron-withdrawing effects of the pyridine ring and the trifluoromethyl group. However, it remains a key reactive site. For instance, reactions of 3-halo-4-aminopyridines with acyl chlorides lead to N-acylated intermediates. nih.gov

Hydroxyl Reactivity : The hydroxyl group at the C3 position imparts phenolic character to the molecule. It is acidic and can be deprotonated to form a phenoxide-like species. This increases its nucleophilicity, allowing for O-alkylation and O-acylation reactions. The hydroxyl group can also be a target for oxidation reactions, although the stability of the aromatic ring provides some resistance. evitachem.com In related compounds, the hydroxyl group can direct reactions; for example, it can serve as a directing group in Pd(II)-catalyzed C-H olefination.

Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity and Selectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the pyridine ring of this compound is profound.

Electronic Effects : The -CF3 group exerts a strong negative inductive effect (-I effect) due to the high electronegativity of the three fluorine atoms. nih.govmdpi.com This effect significantly reduces the electron density of the entire pyridine ring.

Reactivity : This electron withdrawal deactivates the ring towards electrophilic substitution, making such reactions considerably more difficult than on an unsubstituted pyridine. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho (C5) and para (C2) to it. nih.gov The presence of the -CF3 group is a key strategy for enhancing the reactivity of aromatic rings toward nucleophiles. mdpi.com

Proton Transfer Equilibria and Tautomerism Studies

Hydroxypyridines exist in equilibrium with their pyridone tautomers. youtube.comnih.gov For this compound, the hydroxyl group at C3 allows for tautomerization to a pyridinone form.

Pyridinone/Hydroxypyridine Tautomerism: The equilibrium between the 3-hydroxypyridine (B118123) and the corresponding pyridin-3(4H)-one (keto) form is a critical aspect of the compound's structure and reactivity. The stability of each tautomer is influenced by factors such as solvent polarity, aromaticity, and intramolecular interactions. wikipedia.orgwuxibiology.com

Hydroxypyridine (Enol) Form : This form benefits from the aromaticity of the pyridine ring.

Pyridinone (Keto) Form : This form contains a carbonyl group and may be stabilized by resonance and hydrogen bonding.

Generally, the equilibrium position is highly dependent on the solvent. Non-polar solvents tend to favor the hydroxypyridine form, while polar solvents and the solid state often favor the more polar pyridone form. wikipedia.org The presence of the amino and trifluoromethyl groups will further influence this equilibrium through their electronic effects. Computational studies on simpler 2-hydroxypyridine/2-pyridone systems show that water molecules can strongly reduce the tautomerization barrier and shift the equilibrium toward the keto form. wuxibiology.com

| Solvent Condition | Favored Tautomer | Primary Stabilizing Factor | Reference |

|---|---|---|---|

| Gas Phase | Hydroxy (Enol) Form | Aromaticity | nih.gov |

| Non-polar Solvents (e.g., Cyclohexane) | Comparable amounts of both tautomers | Balance of aromaticity and intermolecular forces | nih.gov |

| Polar Solvents (e.g., Water) | Pyridone (Keto) Form | Solvation via hydrogen bonding | nih.govwuxibiology.com |

| Solid State | Pyridone (Keto) Form | Crystal packing and hydrogen bonding networks | nih.gov |

Kinetics of Key Reactions Involving the Compound

Specific kinetic data for reactions of this compound are not widely published. However, the kinetics can be inferred from the electronic properties of the molecule.

Electrophilic Aromatic Substitution : Due to the strong deactivation by the pyridine nitrogen and the -CF3 group, the activation energy for electrophilic attack is expected to be very high, resulting in slow reaction rates.

Nucleophilic Aromatic Substitution : The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. The electron-withdrawing -CF3 group would stabilize this negatively charged intermediate, thus accelerating the rate of nucleophilic attack compared to an unsubstituted pyridine. Nevertheless, disrupting the aromaticity is energetically costly, so these reactions are often slow and may require elevated temperatures to proceed at a reasonable rate. youtube.com

Functional Group Transformations : Reactions at the amine and hydroxyl groups, such as acylation, likely follow standard second-order kinetics. The rates would be influenced by the nucleophilicity of the -NH2 and -OH groups, which is modulated by the electronic environment of the substituted pyridine ring.

Catalytic Aspects in Reactions of this compound

The structure of this compound suggests several potential roles in catalysis.

As a Ligand : The pyridine nitrogen and the amino group can act as coordination sites for metal catalysts. Chiral ligands based on pyridine scaffolds are common in asymmetric catalysis. The specific electronic and steric properties imparted by the substituents could be harnessed to create unique catalytic environments.

As an Organocatalyst : Pyridine derivatives are known to function as basic catalysts. For example, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for acylation reactions, where its enhanced basicity and nucleophilicity play a key role. msu.edu The subject compound, while less basic than DMAP due to the -CF3 group, could potentially catalyze proton-transfer-dependent reactions.

In Catalytic Transformations : The compound itself can be a substrate in various catalytic reactions. For instance, palladium-catalyzed cross-coupling reactions could be envisioned at various positions if a suitable leaving group were present or via C-H activation. The development of catalytic enantioselective trifluoromethylation reactions is an active area of research, and understanding the behavior of trifluoromethylated heterocycles like this one is crucial. acs.org

Advanced Spectroscopic and Spectrometric Characterization of 4 Amino 6 Trifluoromethyl Pyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Amino-6-(trifluoromethyl)pyridin-3-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The analysis of one-dimensional NMR spectra provides foundational data on the chemical structure. Due to the limited availability of direct experimental data for this compound, the expected chemical shifts are predicted based on analyses of structurally similar compounds, such as other trifluoromethyl-substituted pyridines and pyridoxines. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the amino and hydroxyl groups. The aromatic protons, H-2 and H-5, would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing trifluoromethyl group. The NH₂ and OH protons are expected to be broad singlets and their chemical shifts can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon attached to the trifluoromethyl group (C-6) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other ring carbons will be influenced by the attached functional groups. nih.gov

¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms—the pyridine ring nitrogen and the amino group nitrogen. The chemical shifts would differ significantly, reflecting their different bonding and hybridization states.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is a characteristic indicator of the electronic environment of the trifluoromethyl group on the pyridine ring. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ in ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0-8.0 | s | Aromatic H-2 |

| ¹H | ~6.5-7.5 | s | Aromatic H-5 |

| ¹H | variable | br s | NH₂ |

| ¹H | variable | br s | OH |

| ¹³C | ~140-150 (q) | q | C-6 (JC-F ≈ 35 Hz) |

| ¹³C | ~122 (q) | q | CF₃ (JC-F ≈ 275 Hz) |

| ¹³C | ~150-160 | s | C-4 |

| ¹³C | ~145-155 | s | C-3 |

| ¹³C | ~120-130 | s | C-2 |

| ¹³C | ~110-120 | s | C-5 |

| ¹⁹F | ~ -60 to -70 | s | CF₃ |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. For this molecule, it would primarily confirm the absence of coupling between the two isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the signals of the aromatic protons (H-2 and H-5) to their corresponding carbon atoms (C-2 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov For instance, correlations would be expected from the H-5 proton to carbons C-3, C-4, and C-6, and from the H-2 proton to C-3, C-4, and C-6. These correlations are key to confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. It could be used to confirm the proximity of the amino and hydroxyl groups to the aromatic protons on the ring, aiding in conformational analysis. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. cardiff.ac.uk These methods are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. The analysis of similar trifluoromethyl pyridine derivatives provides a basis for spectral interpretation. researchgate.net

N-H and O-H Stretching: The IR spectrum is expected to show broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to the stretching vibrations of the O-H and N-H bonds. The broadness of these peaks is indicative of hydrogen bonding.

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.

C=C and C=N Ring Vibrations: The characteristic stretching vibrations of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, corresponding to the symmetric and asymmetric C-F stretching vibrations.

C-O and C-N Stretching: The stretching vibrations for the C-O (hydroxyl) and C-N (amino) bonds are expected in the 1200-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-F bonds, which may be weak in the IR spectrum. cardiff.ac.uk

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3400 (broad) | 3200-3400 (weak) | Medium-Strong |

| N-H Stretch | 3300-3500 (broad) | 3300-3500 (weak) | Medium |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium-Strong |

| C=C, C=N Ring Stretch | 1400-1650 | 1400-1650 | Strong |

| C-F Asymmetric Stretch | ~1350 | ~1350 | Very Strong |

| C-F Symmetric Stretch | ~1150 | ~1150 | Very Strong |

| C-O Stretch | 1200-1260 | 1200-1260 (weak) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS is a powerful technique that provides the exact mass of the parent molecule with high precision, allowing for the determination of its elemental formula. For this compound (C₆H₅F₃N₂O), the calculated exact mass of the molecular ion [M+H]⁺ is a key confirmatory data point.

Beyond accurate mass, HRMS provides structural information through the analysis of fragmentation patterns. In positive-ion mode ESI-HRMS, the molecule would likely protonate on the basic pyridine nitrogen or the amino group. The fragmentation of related pyridine-containing compounds often involves characteristic losses. nih.govresearchgate.net

Predicted Fragmentation Pathways:

Loss of H₂O: Dehydration involving the hydroxyl group.

Loss of CO: A common fragmentation for phenolic compounds.

Loss of HCN: From the pyridine ring structure.

Loss of CF₃ radical: Cleavage of the C-CF₃ bond, which is a common pathway for trifluoromethyl-substituted aromatics.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₆F₃N₂O⁺ | 179.0427 |

| [M-H₂O+H]⁺ | C₆H₄F₃N₂⁺ | 161.0321 |

| [M-CF₃+H]⁺ | C₅H₆N₂O⁺ | 110.0475 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like pyridine, the main absorptions are due to π → π* and n → π* transitions. researchgate.netsielc.com

The spectrum of this compound is expected to show characteristic absorption bands. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. researchgate.net The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, would typically appear as a lower intensity band at a longer wavelength. masterorganicchemistry.com The exact position of the absorption maxima can be sensitive to solvent polarity.

Fluorescence spectroscopy could also be employed. If the molecule is fluorescent, an emission spectrum would be observed at a longer wavelength than the absorption maximum. The fluorescence properties would be highly dependent on the electronic structure and the rigidity of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles for this compound. nih.gov

While a crystal structure for this specific compound is not publicly available, analysis of related structures suggests key features that would be revealed. researchgate.netacs.org The data would confirm the planarity of the pyridine ring and the geometry of the substituents. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. Given the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (pyridine N, -OH, F atoms), extensive intermolecular hydrogen bonding is expected to be a dominant feature of the crystal lattice. Additionally, π-π stacking interactions between the aromatic pyridine rings could play a role in stabilizing the solid-state structure.

Computational Chemistry and Quantum Chemical Investigations of 4 Amino 6 Trifluoromethyl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov The process begins with geometrical optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a true energy minimum is found. nih.gov For 4-Amino-6-(trifluoromethyl)pyridin-3-ol, this would typically be performed using a hybrid functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good description of electron distribution. nih.govnih.gov

The optimization process yields key geometrical parameters. The planarity of the pyridine (B92270) ring would be assessed, along with the bond lengths and angles of the substituents. For instance, the C-N bond of the amino group, the C-O bond of the hydroxyl group, and the C-C bond connecting the trifluoromethyl group to the ring are of particular interest. These calculated parameters can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational model. nih.govresearchgate.net

Once the optimized geometry is obtained, a host of electronic properties can be analyzed. The distribution of electron density reveals the effects of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group on the aromatic system. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (typically colored red), such as the amino group and the pyridine nitrogen, which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for Substituted Pyridines

| Property | Calculated Value (Illustrative) | Methodology |

|---|---|---|

| Dipole Moment (μ) | ~3.5 - 5.0 Debye | B3LYP/6-311G(d,p) |

| Mulliken Atomic Charge on N (Pyridine) | ~ -0.6 to -0.8 e | B3LYP/6-311G(d,p) |

| Mulliken Atomic Charge on N (Amino) | ~ -0.8 to -0.9 e | B3LYP/6-311G(d,p) |

| Mulliken Atomic Charge on O (Hydroxyl) | ~ -0.6 to -0.7 e | B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other reagents. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic ring but with significant contributions from the electron-withdrawing trifluoromethyl group, indicating the sites most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.irresearchgate.net Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Illustrative FMO Properties and Reactivity Descriptors

| Parameter | Formula | Illustrative Value |

|---|---|---|

| E(HOMO) | - | ~ -6.0 eV |

| E(LUMO) | - | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~ 2.25 eV |

| Electrophilicity Index (ω) | μ² / 2η | ~ 1.5 eV |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, which can aid in the identification and structural confirmation of synthesized compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can be compared directly with experimental data. rsc.org This comparison is a powerful tool for validating the computed structure, as a good correlation between calculated and experimental shifts suggests the theoretical model is accurate. nih.gov

Similarly, the calculation of vibrational frequencies (corresponding to infrared and Raman spectra) can be performed. After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of the vibrational modes. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can map out entire reaction pathways. By calculating the potential energy surface (PES) for a given reaction, chemists can identify stable intermediates and, crucially, the transition state (TS) structures that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

For this compound, one could theoretically study various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino or hydroxyl groups. The process involves locating the transition state structure and calculating the activation energy (the energy difference between the reactants and the transition state). This provides a quantitative measure of the reaction's feasibility. For example, a study might compare the activation barriers for electrophilic attack at different positions on the pyridine ring to predict the regioselectivity of the reaction. researchgate.net

Solvation Effects on Molecular Properties and Reactivity

Most chemical reactions occur in solution, and the solvent can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. d-nb.info

Recalculating the geometry, electronic properties, and reaction pathways of this compound within a solvent model would provide a more realistic picture of its behavior. Solvation is expected to stabilize charged and polar species. For instance, the molecule's dipole moment is generally larger in a polar solvent compared to the gas phase. d-nb.info Solvation can also alter the relative energies of reactants, products, and transition states, thereby changing the calculated activation energies and reaction rates.

pKₐ Calculations and Acidity/Basicity Predictions

The acidity and basicity of a molecule are fundamental to its chemical and biological behavior. Computational methods can predict pKₐ values by calculating the Gibbs free energy change (ΔG) for the deprotonation (acidity) or protonation (basicity) reaction in solution. This is typically done using a thermodynamic cycle that breaks the process down into gas-phase energy calculations and solvation energy calculations for the species involved.

For this compound, there are three key sites for protonation/deprotonation: the hydroxyl group (acidic), the amino group (basic), and the pyridine ring nitrogen (basic). The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the hydroxyl group (lower pKₐ) and decrease the basicity of the amino and pyridine nitrogen sites (lower pKₐ of the conjugate acid). Theoretical calculations can quantify these electronic effects and predict the most likely protonation state of the molecule at a given pH.

Conformational Analysis and Tautomeric Preferences

Molecules with rotatable single bonds can exist in multiple conformations. For this compound, this includes rotation around the C-NH₂ and C-OH bonds. A conformational analysis involves systematically exploring these rotations to find the lowest energy conformers and the energy barriers between them. nih.govresearchgate.net

Furthermore, 3-hydroxypyridine (B118123) derivatives can exist in different tautomeric forms, primarily the pyridin-3-ol form and the pyridin-3(4H)-one (zwitterionic) form. DFT calculations are highly effective at determining the relative stabilities of these tautomers. By optimizing the geometry of each tautomer and calculating their relative energies (including zero-point vibrational energy and solvation effects), the equilibrium preference can be predicted. For most substituted 3-hydroxypyridines, the phenolic 'ol' form is generally more stable than the zwitterionic 'one' form, but this can be influenced by substitution and solvent effects.

Molecular Dynamics Simulations for Conformational Sampling

While direct research on this compound is limited, the principles of MD simulations are widely applied to similar heterocyclic compounds, such as pyrazole (B372694) derivatives and other substituted pyridines. eurasianjournals.comresearchgate.net These studies often aim to elucidate structure-activity relationships, binding modes to biological targets, and to predict various physicochemical properties. jchemlett.comjchemlett.com

A hypothetical molecular dynamics simulation for the conformational sampling of this compound would involve several key steps:

System Setup: A 3D model of the molecule would be generated and placed in a simulation box, typically solvated with an appropriate solvent like water to mimic physiological conditions.

Force Field Selection: A suitable force field (e.g., GAFF, OPLS-AA) would be chosen to describe the potential energy of the system as a function of its atomic coordinates. diva-portal.org The accuracy of the simulation is highly dependent on the quality of the force field.

Equilibration: The system would be gradually heated to the desired temperature and the pressure adjusted to equilibrate the system, ensuring a stable starting point for the production simulation.

Production Run: The simulation would be run for a significant period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities over time.

Analysis: The resulting trajectory would be analyzed to identify predominant conformations, calculate the root-mean-square deviation (RMSD) to assess structural stability, and analyze dihedral angles to characterize the flexibility of rotatable bonds. The potential of mean force (PMF) could also be calculated to understand the free energy landscape of conformational changes. diva-portal.org

Such a study would provide valuable insights into the intrinsic flexibility of the pyridinol ring and the influence of the amino, trifluoromethyl, and hydroxyl substituents on its conformational preferences. This information is crucial for understanding its potential interactions with biological macromolecules and for the rational design of new derivatives with specific properties.

Although no specific data tables for this compound can be presented, the following table illustrates the kind of data that would be generated from a conformational analysis via MD simulations, based on common practices in the field.

| Dihedral Angle | Description | Predominant Angle(s) (degrees) | Population (%) |

| τ1 (C2-C3-C4-N) | Torsion around the C3-C4 bond | Data Not Available | Data Not Available |

| τ2 (C3-C4-N-H) | Torsion of the amino group | Data Not Available | Data Not Available |

| τ3 (C5-C6-C(F3)-F) | Torsion of the trifluoromethyl group | Data Not Available | Data Not Available |

Table 1: Hypothetical Dihedral Angle Analysis from a Molecular Dynamics Simulation of this compound. This table is for illustrative purposes only, as specific experimental or computational data for this compound is not currently available.

Further computational and experimental studies are required to fully characterize the conformational landscape of this compound.

Derivatization and Functionalization Strategies for 4 Amino 6 Trifluoromethyl Pyridin 3 Ol

Directed Functionalization of the Amino Group (e.g., acylation, amidation, sulfonylation)

The primary amino group at the C-4 position is a key nucleophilic center, readily undergoing reactions with various electrophiles. This allows for the introduction of a wide range of substituents, significantly altering the molecule's steric and electronic properties.

Acylation and Amidation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base. For instance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) can yield the corresponding trifluoroacetylamino derivative. This type of transformation is a key step in the synthesis of more complex heterocyclic systems, such as the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines chemrxiv.org. Amidation reactions, forming amide bonds, are also readily achievable and are crucial for building larger molecular structures.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of stable sulfonamides. This functionalization is widely used in medicinal chemistry to introduce moieties that can improve pharmacokinetic properties or act as hydrogen bond donors/acceptors.

Table 1: Representative Functionalization Reactions of the Amino Group

| Reaction Type | Reagent Example | Functional Group Introduced | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | -C(O)CH₃ (Acetamide) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -C(O)CF₃ (Trifluoroacetamide) | Pyridine, 0 °C to room temperature chemrxiv.org |

| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | -SO₂-C₆H₄-CH₃ (Tosylate) | Base (e.g., Pyridine), Aprotic Solvent |

Selective Modifications of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the C-3 position, being phenolic in nature, can be selectively functionalized. Its modification is crucial for blocking its reactivity or for introducing specific functionalities that can modulate biological activity or solubility.

Etherification: O-alkylation to form ethers can be accomplished under Williamson ether synthesis conditions, which involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. Photoredox-catalyzed methods have also been developed for the direct aryl etherification of pyridinols, showcasing modern synthetic approaches princeton.edu.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or carboxylic anhydrides. Fischer esterification conditions, using a carboxylic acid and a strong acid catalyst, can also be employed bond.edu.au. Esters are often used as prodrugs, which can be hydrolyzed in vivo to release the active parent molecule.

Palladium-Catalyzed Cross-Coupling Reactions on the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the 4-amino-6-(trifluoromethyl)pyridin-3-ol scaffold, a leaving group (typically a halide or triflate) must be present on the pyridine ring. The vacant C-2 and C-5 positions are potential sites for such functionalization. After halogenation of these positions, reactions such as Suzuki, Stille, or Negishi couplings can be performed.

These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, onto the pyridine core. For example, protected 6-chloropurine (B14466) nucleosides readily undergo Pd-catalyzed cross-coupling with organostannanes and organoboronic acids nih.gov. Similarly, perfluoroarenes can be coupled with organozinc reagents, demonstrating the feasibility of such reactions on electron-deficient rings mdpi.com.

Regioselective Electrophilic Substitution of the Pyridine Nucleus

The pyridine ring in this compound is subject to electrophilic substitution, with the regioselectivity governed by the directing effects of the existing substituents. The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the trifluoromethyl group is strongly deactivating and meta-directing.

The powerful activating effect of the amino and hydroxyl groups would direct incoming electrophiles to the C-2 and C-5 positions. The C-5 position is sterically less hindered and is activated by both the amino (para) and hydroxyl (ortho) groups, making it a likely site for substitution. The C-2 position is also activated (ortho to the hydroxyl, meta to the amino). Computational studies, such as DFT calculations, are often used to predict the most susceptible site for nucleophilic or electrophilic attack by analyzing LUMO coefficients and activation energies, which has been applied to understand regioselectivity in similar heterocyclic systems. mdpi.comnih.gov

Synthesis of Heterocyclic Fused Systems Incorporating the Pyridinol Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The ortho-relationship of the hydroxyl and amino functionalities can be exploited in condensation reactions to form new rings.

For example, substituted aminopyridines are versatile building blocks for creating fused N-heterocycles like pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net These are formed by the fusion of pyrazole (B372694) and pyridine rings and exhibit significant biological activity. researchgate.net Similarly, reactions with appropriate reagents can lead to the formation of thieno[2,3-b]pyridines or pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, demonstrating the scaffold's utility in constructing complex polycyclic systems. nih.govresearchgate.netresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Aminopyridine Scaffolds

| Starting Scaffold Type | Reaction Partner(s) | Fused System Formed | Reference |

|---|---|---|---|

| 3-Aminopyridine derivative | Hydrazines | Pyrazolo[3,4-b]pyridine | researchgate.net |

| 3-Cyano-pyridine-2(1H)-thione | α-Halo ketones/amides | Thieno[2,3-b]pyridine | nih.gov |

| Aminothienopyridine | Various electrophiles | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | nih.gov |

Development of Libraries of Analogs for Structure-Reactivity Investigations

The diverse functionalization strategies outlined above can be systematically applied to generate libraries of analogs based on the this compound core. By combining different modifications at the amino group, hydroxyl group, and the pyridine ring, a large number of structurally related compounds can be synthesized.

For example, a library could be constructed by first creating a set of N-acylated and N-sulfonylated derivatives (Section 6.1). Each of these could then be subjected to O-alkylation (Section 6.2). Furthermore, palladium-catalyzed cross-coupling could be used to introduce a variety of substituents at the C-5 position of the pyridine ring (Section 6.3). This combinatorial approach allows for a systematic exploration of the chemical space around the core scaffold, which is essential for structure-activity relationship (SAR) studies in drug discovery and materials science. researchgate.net

Exploration of Structure Reactivity and Structure Electronic Property Relationships of 4 Amino 6 Trifluoromethyl Pyridin 3 Ol

Impact of the Trifluoromethyl Group on Aromaticity, Electron Density Distribution, and Reactivity

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the pyridine (B92270) ring. Its strong inductive effect (-I) reduces the electron density of the aromatic system, a phenomenon that has been observed in various trifluoromethyl-substituted aromatic compounds. beilstein-journals.orgacs.org This electron-withdrawing nature can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The introduction of a trifluoromethyl group can also impact the metabolic stability of molecules, a property that is significant in the development of pharmaceuticals and agrochemicals. researchgate.net

The synthesis of trifluoromethylated pyridines often involves methods such as chlorine/fluorine exchange or the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov These synthetic strategies underscore the importance of the trifluoromethyl moiety in directing the formation of such heterocyclic compounds.

Influence of Amino and Hydroxyl Substituents on Electronic Properties and Reactivity

The amino group at the 4-position and the hydroxyl group at the 3-position work in concert to modulate the electronic landscape of the molecule. The amino group, being a strong activating group, significantly increases the nucleophilicity of the pyridine ring. The hydroxyl group also contributes to this electron-donating character. This increased electron density can direct electrophilic substitution reactions to specific positions on the ring.

Theoretical studies on related aminopyridine derivatives have shown that the presence of amino groups can significantly impact the molecule's electronic properties, including its dipole moment and hyperpolarizability. researchgate.net Furthermore, the interplay between electron-donating and electron-withdrawing groups on a pyridine ring can lead to complex reactivity patterns, as seen in the synthesis of various substituted trifluoromethyl pyridine derivatives. researchgate.net

Role of Intramolecular Interactions (e.g., hydrogen bonding) on Conformation and Reactivity

The presence of both a hydroxyl group and an amino group on the 4-Amino-6-(trifluoromethyl)pyridin-3-ol molecule allows for the potential formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond could form between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group, or vice versa. Such interactions can have a profound impact on the molecule's conformation, locking it into a more rigid structure.

This conformational rigidity can, in turn, influence the molecule's reactivity by affecting the accessibility of its reactive sites. For instance, intramolecular hydrogen bonding has been shown to be an important feature for the activity of certain 4-aminoquinoline (B48711) compounds. ucsf.edu While a specific study on the intramolecular hydrogen bonding of this compound is not detailed in the provided results, the principles of hydrogen bonding in similar structures suggest its potential significance. nih.govresearchgate.net The planarity of the molecule and the conformation of its substituents can be influenced by these non-covalent interactions. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

A Quantitative Structure-Reactivity Relationship (QSRR) analysis for this compound would involve correlating its structural or physicochemical properties with its chemical reactivity. This typically requires a dataset of related compounds and their measured reaction rates or equilibrium constants. While a specific QSRR study for this exact molecule is not available, computational parameters for a related compound, 2-Amino-6-(trifluoromethyl)pyridin-3-ol, provide some insight into the types of descriptors that would be used in such an analysis.

Table 1: Calculated Properties for a Related Isomer

| Property | Value |

|---|---|

| TPSA | 59.14 |

| LogP | 1.3882 |

| H_Acceptors | 3 |

| H_Donors | 2 |

| Rotatable_Bonds | 0 |

Data for 2-Amino-6-(trifluoromethyl)pyridin-3-ol chemscene.com

These parameters, such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), are crucial in understanding a molecule's potential interactions and reactivity. A comprehensive QSRR analysis would expand on these to include electronic parameters (like Hammett constants for the substituents) and steric descriptors to build a predictive model of reactivity.

Correlating Computational Predictions with Experimental Reactivity Profiles

The synergy between computational chemistry and experimental studies is crucial for a comprehensive understanding of a molecule's reactivity. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net These theoretical calculations can provide insights into the molecule's reactivity, such as identifying the most likely sites for electrophilic or nucleophilic attack based on the calculated electron density and frontier molecular orbitals (HOMO and LUMO).

Experimental studies, such as the synthesis of derivatives or kinetic studies of its reactions, would then provide the necessary data to validate these computational predictions. For example, the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has been explored, demonstrating the reactivity of the aminopyridine core. rsc.orgchemrxiv.org Similarly, experimental investigations into the intermolecular interactions of trifluoromethyl-substituted compounds have provided valuable data on their crystal packing and stabilization energies, which can be correlated with computational models. researchgate.net By comparing the predicted reactivity with observed experimental outcomes, a more refined and accurate model of the chemical behavior of this compound can be developed.

Emerging Research Applications of 4 Amino 6 Trifluoromethyl Pyridin 3 Ol As a Chemical Building Block or Probe

Utility in the Design and Synthesis of Advanced Chemical Scaffolds

The strategic importance of trifluoromethylated heterocyclic compounds in the development of pharmaceuticals and agrochemicals is well-established. researchgate.net The incorporation of a trifluoromethyl group can significantly enhance properties such as metabolic stability and lipophilicity. researchgate.net As a member of this class, 4-Amino-6-(trifluoromethyl)pyridin-3-ol serves as a valuable chemical building block. The construction of complex trifluoromethyl-containing heterocycles using such foundational blocks is considered a powerful synthetic strategy. researchgate.net

The aminopyridine framework is a key precursor for creating more complex, fused heterocyclic systems. Research on related aminopyridines has demonstrated their utility in synthesizing advanced scaffolds such as 6-azaindoles and thieno[2,3-b]pyridines. rsc.orgresearchgate.net This highlights the potential of this compound to undergo similar chemical transformations, allowing for the creation of novel and diverse molecular architectures. Furthermore, the integration of moieties derived from substituted aminopyridines into larger, more complex molecules has been documented, underscoring its role as a component in building sophisticated chemical entities. nih.gov The presence of multiple functional groups (amino, hydroxyl, and the pyridine (B92270) nitrogen) offers several reaction sites for chemists to elaborate upon, making it a versatile starting point for creating libraries of new compounds.

Application in Ligand Synthesis for Catalysis Research

In the field of catalysis, the design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. Molecules containing both pyridine and amino groups are known to form stable complexes with transition metals, which can then be used to catalyze a variety of chemical reactions. researchgate.net For instance, complexes constructed from pyridine-amino acid derivatives have been successfully used in catalysis. researchgate.net

Given its structure, this compound is an excellent candidate for ligand development. The pyridine nitrogen and the exocyclic amino group can act together as a bidentate ligand, binding to a metal center to form a stable chelate ring. The trifluoromethyl group, being strongly electron-withdrawing, can modulate the electronic properties of the pyridine ring. This, in turn, influences the properties of the resulting metal complex, potentially enhancing its catalytic performance or altering its reactivity in a predictable manner. This tunability makes the compound a promising scaffold for developing new, specialized catalysts for organic synthesis.

Exploration as a Molecular Probe for Fundamental Biochemical Mechanism Studies

Molecular probes are essential tools for investigating the intricate workings of biological systems, such as enzyme-substrate interactions. The structural features of this compound make it a candidate for exploration in this area. The amino and hydroxyl groups on the molecule are capable of forming specific hydrogen bonds with amino acid residues within an enzyme's active site. nih.gov

Furthermore, the aromatic pyridine ring can participate in other non-covalent interactions, such as π-π stacking or hydrophobic interactions. The precise positioning of these functional groups allows the molecule to potentially fit into and interact with specific pockets on a protein's surface. By studying how this compound or its derivatives bind to an enzyme, researchers can gain insights into the structure and function of the enzyme's active site. nih.gov This information is invaluable for understanding fundamental biochemical mechanisms and for the rational design of enzyme inhibitors.

Integration into Supramolecular Assemblies and Material Science Research

Supramolecular chemistry involves the design of large, well-ordered structures held together by non-covalent interactions. Molecules that can form multiple, specific interactions like hydrogen bonds are excellent building blocks for such assemblies. mdpi.comsemanticscholar.org Amino acids, for example, are widely used to create self-assembled nanostructures and soft materials due to their ability to form these precise interactions. mdpi.comsemanticscholar.org

This compound possesses key features that make it suitable for integration into supramolecular systems. The amino and hydroxyl groups are prime sites for forming strong, directional hydrogen bonds, which are the primary driving force for self-assembly. The flat, aromatic pyridine ring can also contribute to the stability of an assembly through π-π stacking interactions with other aromatic molecules. By leveraging these interactions, this compound could be used as a component to construct novel supramolecular polymers, gels, or other organized materials with tailored properties for applications in material science.

Contribution to Sustainable Chemistry through Innovative Synthetic Pathways

Sustainable or "green" chemistry focuses on designing chemical processes that are environmentally friendly, for example, by minimizing waste and maximizing efficiency. The development of innovative synthetic routes that adhere to these principles is a key goal in modern chemistry. In the synthesis of related trifluoromethylpyridine compounds, methodologies have been developed where reactants can be recycled and reused, directly aligning with the goals of green chemistry by reducing waste. researchgate.net

The contribution of this compound to this field is twofold. First, the development of efficient, low-waste synthetic pathways to produce this building block is an active area of research. Second, its use as a starting material in atom-economical reactions—where most of the atoms from the reactants are incorporated into the final product—can lead to more sustainable manufacturing processes for complex molecules like pharmaceuticals and agrochemicals. By enabling more efficient synthetic strategies, this compound can play a role in reducing the environmental footprint of the chemical industry.

Future Research Directions and Uncharted Territories for 4 Amino 6 Trifluoromethyl Pyridin 3 Ol

Development of Novel Asymmetric Synthetic Routes to Chiral Analogs

The biological activity of small molecules is often contingent on their stereochemistry. While 4-Amino-6-(trifluoromethyl)pyridin-3-ol is itself achiral, the development of synthetic routes to chiral analogs is a critical frontier. Future research should focus on introducing chirality to the scaffold, either by functionalizing the existing core with chiral substituents or by constructing more complex, chiral fused-ring systems.

A primary objective is the design of asymmetric catalytic systems capable of producing single enantiomers with high purity. Methodologies that have proven successful for other fluorinated heterocycles could be adapted. nih.gov For instance, transition-metal catalysis using chiral ligands is a promising avenue. Research could explore the use of rhodium or nickel complexes, which have been effective in the asymmetric synthesis of other complex amino compounds and pyridine (B92270) derivatives.

The development of such routes would enable the synthesis of enantiomerically pure analogs, allowing for a precise evaluation of stereospecific interactions with biological targets and paving the way for more potent and selective therapeutic or agrochemical agents.

| Catalyst Class | Chiral Ligand Type | Potential Transformation | Rationale |

|---|---|---|---|

| Rhodium (III) Complexes | Chiral Cyclopentadienyl (Cp*) Ligands | Asymmetric C-H Functionalization/Annulation | Proven efficacy in creating chiral fused heterocycles. |

| Nickel (II) Complexes | Schiff Bases derived from Chiral Amino Acids | Asymmetric Alkylation of Amino Group Derivatives | Effective for synthesizing non-canonical chiral amino acids. |

| N-Heterocyclic Carbenes (NHCs) | Chiral Triazolium Salts | Asymmetric Annulation Reactions | Demonstrated success in catalyzing [3+3] annulations with aminopyrazole derivatives. |

| Organocatalysts | Chiral Phosphoric Acids or Proline Derivatives | Enantioselective Functionalization of the Pyridine Ring | Offers a metal-free alternative for stereoselective transformations. |

In-depth Mechanistic Exploration of Complex Transformations

To fully exploit this compound as a synthetic building block, a deep understanding of its reactivity is essential. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing trifluoromethyl group creates a complex electronic environment that can lead to non-intuitive reaction outcomes.

Future work should involve detailed mechanistic studies of key transformations. This includes, but is not limited to:

Regioselective Functionalization: Investigating the factors that control selectivity during electrophilic or nucleophilic substitution on the pyridine ring.

Cross-Coupling Reactions: Elucidating the mechanisms of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the amino or hydroxyl positions (after conversion to a suitable leaving group).

Enzymatic Transformations: Exploring the use of biocatalysts, such as oxidoreductases, to perform selective hydroxylations or other modifications, drawing inspiration from microbial transformations of similar compounds.

These investigations should employ a combination of experimental and computational techniques. Kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and isotope labeling experiments can provide empirical data, while Density Functional Theory (DFT) calculations can model transition states and reaction pathways to rationalize observed reactivity and predict outcomes under different conditions.

High-Throughput Methodologies for Derivatization and Screening

The discovery of novel bioactive compounds can be accelerated by synthesizing and screening large libraries of related molecules. The this compound core is an ideal scaffold for the application of high-throughput synthesis and screening (HTS) methodologies.

Future research should focus on developing robust parallel synthesis protocols to rapidly generate a diverse chemical library. The three primary points of diversification on the molecule are the 4-amino group, the 3-hydroxyl group, and the C-2 and C-5 positions on the pyridine ring. Automated liquid handlers and parallel synthesis equipment can be employed to perform reactions such as:

Amide and Sulfonamide Formation: Acylating or sulfonylating the 4-amino group with a wide range of acid chlorides and sulfonyl chlorides.

Ether Formation: Alkylating the 3-hydroxyl group using various alkyl halides.

C-H Functionalization/Coupling: Introducing substituents at the ring carbons via metal-catalyzed reactions.

Once synthesized, this library of derivatives can be subjected to HTS against various biological targets, such as enzymes or cellular assays, to rapidly identify structure-activity relationships (SAR). This data-rich approach allows for the swift identification of promising lead compounds for further optimization in drug discovery or agrochemical development programs.

| Diversification Site | Reaction Type | Example Reagent Class (Building Blocks) | Resulting Functional Group |

|---|---|---|---|

| 4-Amino Group | Amidation | Aryl/Alkyl Acid Chlorides | N-Aryl/Alkyl Amide |

| 4-Amino Group | Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |

| 3-Hydroxyl Group | Williamson Ether Synthesis | Benzyl/Alkyl Halides | O-Benzyl/Alkyl Ether |

| 3-Hydroxyl Group | Esterification | Carboxylic Acids (e.g., via DCC coupling) | Ester |

| Pyridine Ring (e.g., C-5) | Suzuki Coupling (after halogenation) | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Substituent |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. jst.go.jp Integrating these computational tools into the study of this compound can dramatically accelerate the discovery and optimization of its derivatives.

Key areas for future research include:

Retrosynthetic Planning: Employing AI-driven retrosynthesis software to propose novel and efficient synthetic routes to complex target derivatives. These programs can analyze vast reaction databases to identify pathways that may not be obvious to human chemists. nih.gov

Reaction Outcome Prediction: Using ML models trained on large datasets of chemical reactions to predict the most likely product, yield, and optimal conditions for reactions involving the pyridinol scaffold. jst.go.jp This can minimize trial-and-error experimentation and conserve resources. jst.go.jp

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. By training algorithms on data from an initial HTS campaign, researchers can computationally screen millions of virtual derivatives to prioritize the most promising candidates for synthesis. Similarly, ML can predict key physicochemical properties like solubility, metabolic stability, and potential toxicity.

These in silico approaches, when used in a feedback loop with experimental work, can create a highly efficient cycle of design, prediction, synthesis, and testing, significantly shortening the timeline for discovery.

| AI/ML Application | Objective | Required Data | Expected Outcome |

|---|---|---|---|

| Retrosynthesis Algorithms | Plan efficient syntheses of complex derivatives. | Public and proprietary reaction databases. | Novel, optimized, and cost-effective synthetic routes. |

| Reaction Prediction Models | Predict yields and identify optimal reaction conditions. | High-throughput experimentation (HTE) data. | Reduced number of experiments needed for optimization. |

| QSAR & Property Prediction | Prioritize synthesis of high-potential virtual compounds. | Screening data from an initial derivative library. | Higher hit rates and improved drug-like properties in synthesized compounds. |

Interdisciplinary Research Opportunities

The unique structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry. Future research should actively seek interdisciplinary collaborations to explore its potential in other scientific domains.

Agrochemicals: The trifluoromethylpyridine (TFMP) moiety is a cornerstone of the modern crop protection industry, found in numerous highly effective herbicides, fungicides, and insecticides. nih.govjst.go.jp The biological activity of TFMP derivatives is attributed to the combination of fluorine's unique properties and the pyridine core. jst.go.jpresearchgate.net Research programs could focus on derivatizing the this compound scaffold to develop new classes of agrochemicals, potentially with novel modes of action to combat resistance.

Materials Science: Fluorinated organic molecules are increasingly used in the development of advanced materials. mdpi.come-bookshelf.de The electronic properties of the pyridinol core could be tuned through derivatization to create novel materials for organic electronics. For example, incorporating this scaffold into larger conjugated systems could yield n-type or ambipolar semiconductors for Organic Field-Effect Transistors (OFETs) or emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org The presence of fluorine often lowers HOMO/LUMO energy levels, which can improve electron injection and oxidative stability. rsc.org

Coordination Chemistry: The amino and hydroxyl groups, along with the pyridine nitrogen, present potential coordination sites for metal ions. Research could explore the synthesis of metal complexes using this compound as a ligand. Such complexes could have applications in catalysis, for example, by acting as novel catalysts for organic transformations or polymerization reactions.

By exploring these diverse and uncharted territories, the scientific community can ensure that the full potential of this compound as a versatile chemical scaffold is realized.

Conclusion

Synthesis of Key Research Achievements for 4-Amino-6-(trifluoromethyl)pyridin-3-ol

While no dedicated synthesis of this compound has been published, a critical analysis of synthetic methodologies for analogous compounds allows for the postulation of viable synthetic routes. Key achievements in the synthesis of substituted pyridines and the introduction of trifluoromethyl groups suggest that multi-step sequences starting from commercially available fluorinated pyridines or the construction of the pyridine (B92270) ring from acyclic fluorinated precursors are the most promising approaches. The strategic manipulation of protecting groups would be essential to control the regioselectivity of amination and hydroxylation steps. The lack of published synthetic work underscores a significant gap in the chemical literature but also highlights an opportunity for novel synthetic exploration.

Broader Impact on Organic Synthesis and Fluorine Chemistry Research

The study of molecules like this compound has a broader impact on the fields of organic synthesis and fluorine chemistry. The pursuit of efficient and selective methods for the synthesis of such multi-functionalized heterocyclic compounds drives the development of new synthetic methodologies. researchoutreach.org The presence of the trifluoromethyl group, in particular, presents unique challenges and opportunities in synthesis and reactivity studies. chemistryviews.org

Furthermore, the potential biological activity of fluorinated pyridinols stimulates interdisciplinary research, bridging the gap between synthetic chemistry and medicinal sciences. mdpi.com The insights gained from studying the structure-activity relationships of these compounds can inform the design of future drug candidates with improved pharmacological profiles. nih.gov In essence, the investigation of even a single, specific molecule can catalyze broader advancements in chemical synthesis and our understanding of the role of fluorine in molecular design.

Identification of Critical Gaps and Future Research Trajectories

The most critical gap in our understanding of this compound is the complete absence of experimental data. Future research should prioritize the following trajectories:

Development of a robust and scalable synthesis: The first and most crucial step is to establish a reliable synthetic route to obtain sufficient quantities of the compound for further study.

Thorough characterization: Once synthesized, a comprehensive analysis of its physicochemical properties, including its pKa, solubility, and spectroscopic data, is necessary.

Exploration of its reactivity: A detailed investigation of its reactivity, particularly at the amino and hydroxyl groups, will be crucial for its application as a synthetic building block.

Biological screening: A broad-based biological screening of the compound and its derivatives against a range of therapeutic targets would be a logical step to uncover any potential medicinal applications.

Computational studies: In parallel with experimental work, computational modeling can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-6-(trifluoromethyl)pyridin-3-ol, and what challenges arise during amino group introduction?

- Methodology :

-

Step 1 : Start with a pyridine scaffold. Introduce the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) under palladium catalysis .

-

Step 2 : Install the hydroxyl group at position 3 through directed ortho-metalation or oxidation of a methyl precursor (e.g., KMnO₄ in acidic conditions) .

-

Step 3 : Introduce the amino group at position 4 via nucleophilic substitution (e.g., NH₃ in ethanol under reflux) or catalytic hydrogenation of a nitro precursor.

-

Challenges : Competing side reactions (e.g., over-oxidation of hydroxyl groups, incomplete substitution due to steric hindrance from the trifluoromethyl group) require careful optimization of temperature, solvent, and catalysts .

- Data Table : Comparison of Amino Group Introduction Methods

| Precursor | Reagent/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 6-(Trifluoromethyl)pyridin-3-ol nitro derivative | H₂, Pd/C, EtOH, 60°C | 78 | 95 | |

| 4-Chloro-6-(trifluoromethyl)pyridin-3-ol | NH₃, EtOH, 100°C | 65 | 90 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/amino protons (broad signals). The trifluoromethyl group causes deshielding of adjacent carbons (~120–125 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm O–H/N–H stretches (3200–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 208.07 (C₆H₅F₃N₂O) with fragmentation patterns matching loss of –NH₂ or –CF₃ .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Effects : The bulky –CF₃ group at position 6 hinders electrophilic substitution at adjacent positions, favoring regioselectivity at position 2 or 4 .

- Electronic Effects : The electron-withdrawing –CF₃ group deactivates the pyridine ring, reducing nucleophilicity. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

- Case Study : Coupling with aryl boronic acids yields biaryl derivatives with >70% efficiency when using DMF as a solvent at 100°C .

Q. What computational strategies (e.g., DFT, MD simulations) predict the solvation behavior and bioavailability of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting hydrophilic (–OH, –NH₂) and lipophilic (–CF₃) regions .

- MD Simulations : Simulate solvation in water/octanol systems to calculate logP values (experimental logP ≈ 1.2) and predict membrane permeability .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) for this compound?

- Methodology :

- Factor 1 : Purity discrepancies (e.g., trace solvents or by-products in commercial samples). Validate purity via HPLC (≥98%) and elemental analysis .

- Factor 2 : Assay conditions (e.g., pH, solvent). Test activity in multiple media (aqueous buffer, DMSO) and against Gram-positive/-negative bacterial strains .

Data Contradiction Analysis

Q. Why do reaction yields for this compound vary significantly across studies (50–85%)?

- Critical Variables :

- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) improve solubility but may deprotonate –OH/–NH₂, altering reactivity .

- Catalyst Loading : Pd/C at 5 wt% vs. 10 wt% impacts hydrogenation efficiency of nitro precursors .

- Resolution : Conduct a Design of Experiments (DoE) to optimize temperature (60–120°C), catalyst loading, and solvent mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.